(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by the presence of two iodine atoms and two hydroxyl groups attached to the binaphthalene core. The chirality of this compound makes it an important molecule in asymmetric synthesis and chiral recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol typically involves the iodination of (S)-1,1’-binaphthalene-2,2’-diol. One common method is the reaction of (S)-1,1’-binaphthalene-2,2’-diol with iodine and a suitable oxidizing agent, such as sodium periodate, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include column chromatography and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Heck reaction, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the iodine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Asymmetric Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Chiral Recognition: Employed in the development of chiral sensors and separation techniques.
Material Science: Utilized in the synthesis of chiral materials with unique optical properties.
Medicinal Chemistry: Investigated for its potential in drug development and as a ligand in metal-based catalysts.
Mechanism of Action
The mechanism of action of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers and functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions enable the compound to act as a chiral ligand or catalyst in various chemical reactions. The pathways involved include the activation of substrates through coordination to metal centers and the induction of chirality in the reaction products .
Comparison with Similar Compounds
Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-diol: Lacks the iodine atoms but shares the binaphthalene core and hydroxyl groups.
2,2’-Diiodo-1,1’-binaphthalene: Similar structure but without the hydroxyl groups.
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthalene): A chiral diphosphine ligand widely used in asymmetric synthesis.
Uniqueness
(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of both iodine atoms and hydroxyl groups, which provide a combination of reactivity and chirality. This makes it a versatile compound for various applications in asymmetric synthesis, chiral recognition, and material science .
Properties
IUPAC Name |
1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZAQQARDBULW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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